4-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
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Overview
Description
4-(Thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a complex organic compound featuring a benzamide core substituted with thiophene and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Thiophene Substitution: The thiophene groups can be introduced through a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated benzamide derivative in the presence of a palladium catalyst.
Final Assembly: The final step involves the coupling of the triazole and thiophene-substituted benzamide under appropriate conditions, often using a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and Suzuki coupling steps, which can enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene rings in the compound can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the benzamide moiety using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their bioactivity.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for interactions with various biological targets, potentially leading to the discovery of novel therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to the electronic properties imparted by the thiophene and triazole groups.
Mechanism of Action
The mechanism of action of 4-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The thiophene groups could participate in π-π interactions with aromatic amino acids in proteins, influencing protein function.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)benzamide: Lacks the triazole ring, making it less versatile in terms of chemical reactivity and biological activity.
N-(1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide:
Uniqueness
The uniqueness of 4-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide lies in its combination of thiophene and triazole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, from materials science to medicinal chemistry.
Properties
IUPAC Name |
4-thiophen-2-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS2/c23-18(14-5-3-13(4-6-14)17-2-1-8-25-17)19-10-15-11-22(21-20-15)16-7-9-24-12-16/h1-9,11-12H,10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCIOKWRFNCZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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